

Molidustat phase 2 clinical trial results

DIALOGUE program

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Compound Focus: Molidustat

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DIALOGUE Phase 2b Trials: Design & Efficacy

Trial	Design & Population	Treatment Groups	Key Efficacy Findings
DIALOGUE 1 [1] [2]	Placebo-controlled; ESA-naive NDD-CKD patients	Fixed-dose Molidustat (25, 50, 75 mg QD; 25, 50 mg BID) vs. Placebo	Hb increase of 1.4 - 2.0 g/dL vs. baseline with Molidustat
DIALOGUE 2 [1] [2]	Active-controlled; ESA-treated NDD- CKD patients	Variable-dose Molidustat vs. continued Darbepoetin alfa	Hb maintained; difference in mean change vs. Darbepoetin: up to +0.6 g/dL
DIALOGUE 4 [1] [2]	Active-controlled; ESA-treated DD-CKD patients	Variable-dose Molidustat vs. continued Epoetin alfa/beta	Hb maintained; difference in mean change vs. Epoetin: -0.1 to +0.4 g/dL

Long-Term Extension & Iron Metabolism Data

| Aspect | Findings | | :--- | :--- | | **Long-Term Efficacy & Safety (Up to 36 months)** [3] [4] | **Molidustat** effectively maintained Hb levels within target ranges (approx. **10.4-11.1 g/dL**) in both NDD and DD patients over 36 months. Proportions of patients with adverse events were similar between **Molidustat** and ESA

groups. | | **Effects on Iron Metabolism** [5] | In **NDD patients**, **Molidustat** led to significantly greater **reductions in hepcidin, ferritin, and TSAT**, and an increase in **TIBC** compared to ESAs.

In **DD patients**, the effects on iron parameters (iron, ferritin, hepcidin) were **similar to ESAs**, with a slightly greater increase in **TSAT**. |

Experimental Protocols & Methodology

For a detailed understanding, here are the key methodological elements from the DIALOGUE trials.

Core Trial Design

- **Program Consisted of:** Three initial 16-week phase 2b studies (DIALOGUE 1, 2, 4) and two long-term extension studies (DIALOGUE 3, 5) of up to 36 months [1] [3] [2].
- **Primary Endpoint:** The change in hemoglobin level from baseline to the mean of the last 4 weeks of the 16-week treatment period [1] [2].
- **Hb Target Ranges:**
 - **NDD-CKD:** 10.0 - 12.0 g/dL [4]
 - **DD-CKD:** 9.0 - 11.5 g/dL (DIALOGUE 4) [2]
- **Dose Titration:** Doses were adapted every 4 weeks based on Hb response. The dose could be increased if Hb was below the target range's lower threshold and decreased or suspended if it exceeded the upper threshold or rose too rapidly [4].

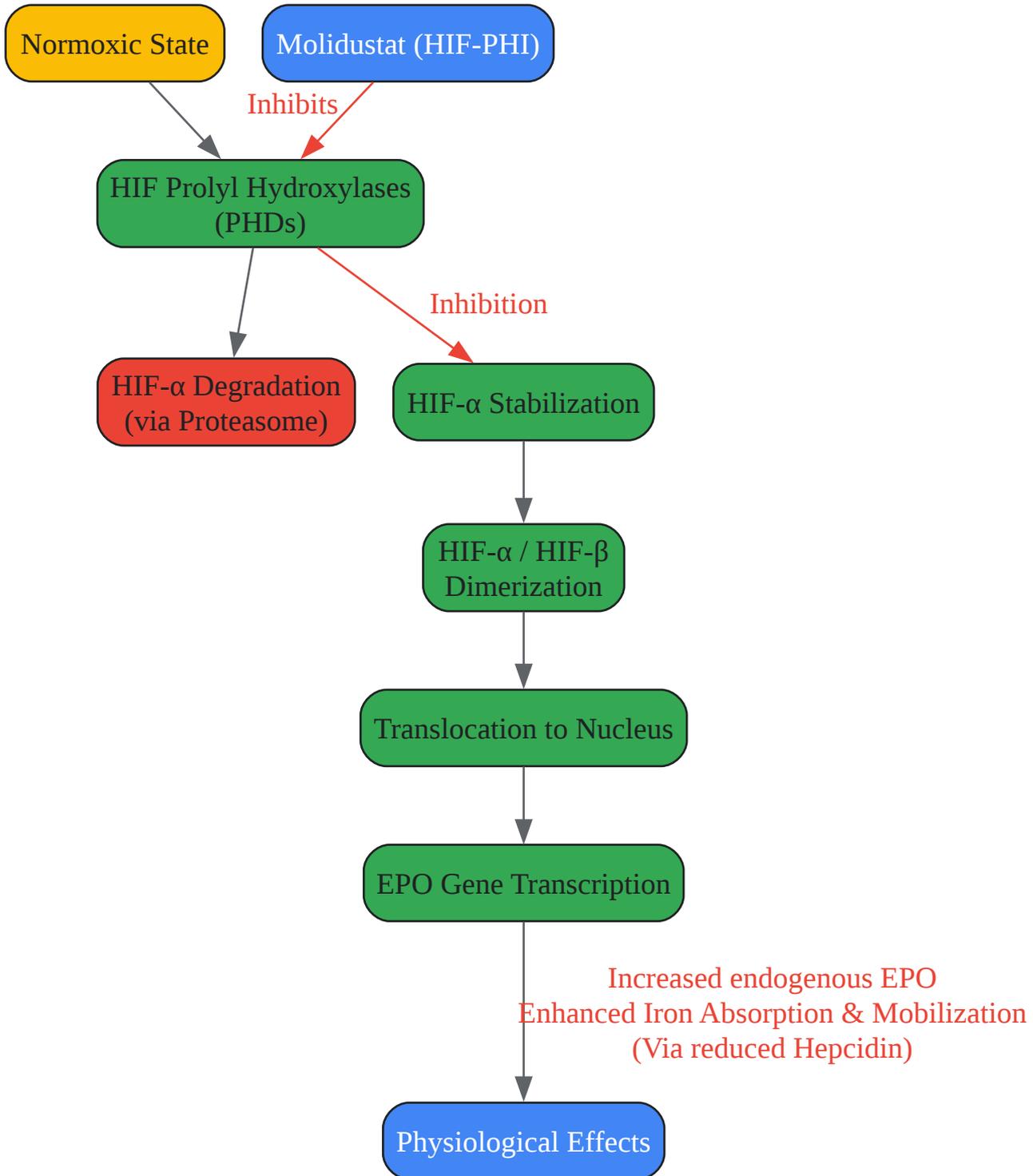
Patient Populations

Key inclusion criteria across the studies required adult patients with anemia due to CKD [2]:

- **DIALOGUE 1:** ESA-naive, not on dialysis, mean Hb < 10.5 g/dL.
- **DIALOGUE 2:** Treated with a stable dose of darbepoetin alfa, not on dialysis, mean Hb 9.0 - 12.0 g/dL.
- **DIALOGUE 4:** Treated with a stable dose of epoetin, on dialysis, mean Hb 9.0 - 11.5 g/dL.

Mechanism of Action & Investigated Pathways

Molidustat is an oral **hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI)**. Its mechanism can be visualized as follows:



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*Mechanism of Action of **Molidustat**: By inhibiting HIF-PHs, **molidustat** prevents the degradation of HIF- α , leading to its stabilization, dimerization with HIF- β , and translocation to the nucleus. This complex then activates the transcription of genes like EPO and those involved in iron metabolism (e.g., reducing hepcidin), promoting erythropoiesis. [5] [4] [6]*

Key Conclusions for Researchers

- **Novel Mechanism:** As an oral agent, **molidustat** offers a physiological approach to stimulating erythropoiesis by increasing endogenous EPO and improving iron availability [5] [6].
- **Non-Inferiority:** The phase 2b data demonstrated that **molidustat** was non-inferior to standard ESAs (darbepoetin and epoetin) in maintaining target Hb levels in both NDD and DD patients [1] [2].
- **Favorable Iron Utilization:** The significant impact on iron metabolism parameters in NDD patients suggests **molidustat** may help overcome functional iron deficiency, a common cause of hyporesponsiveness to ESAs [7] [5].
- **Phase 3 Progression:** The positive efficacy and safety profile from the DIALOGUE program enabled the progression of **molidustat** into the phase 3 MIYABI program for further validation [7] [8].

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